(1-Methylisoquinolin-8-yl)methanol
Overview
Description
(1-Methylisoquinolin-8-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of isoquinoline, featuring a methyl group at the first position and a hydroxymethyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-8-yl)methanol typically involves the following steps:
Starting Material: Isoquinoline is often used as the starting material.
Methylation: The first step involves the methylation of isoquinoline to introduce a methyl group at the first position. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxymethylation: The next step involves the introduction of a hydroxymethyl group at the eighth position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. For instance, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: SOCl2, PCl5.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Scientific Research Applications
(1-Methylisoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-8-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and hydroxymethyl groups.
1-Methylisoquinoline: Similar structure but without the hydroxymethyl group.
8-Hydroxyisoquinoline: Similar structure but without the methyl group.
Uniqueness: (1-Methylisoquinolin-8-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-methylisoquinolin-8-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-6,13H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCURTTXHVUHWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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